molecular formula C16H23N3O2 B2557179 2-Cyclopropyl-1-(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone CAS No. 2034431-47-3

2-Cyclopropyl-1-(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone

Cat. No. B2557179
CAS RN: 2034431-47-3
M. Wt: 289.379
InChI Key: GAOOVBQPIALKRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Cyclopropyl-1-(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone” is a chemical compound . It is used as a building block in organic synthesis .


Synthesis Analysis

The synthesis of this compound involves the catalytic protodeboronation of alkyl boronic esters utilizing a radical approach . This process is paired with a Matteson–CH2– homologation, allowing for formal anti-Markovnikov alkene hydromethylation .


Molecular Structure Analysis

The molecular weight of this compound is 394.49 . Its chemical formula is C18H26N4O4S .


Physical And Chemical Properties Analysis

This compound is an off-white solid . It is soluble in water and ethanol . The minimum assay percentage is >95% .

Scientific Research Applications

Microwave-Assisted Synthesis and Antibacterial Activity

Research highlights the synthesis of compounds containing pyrimidine imines and thiazolidinones through microwave-assisted methods, suggesting their potential antibacterial applications (Merugu, Ramesh, & Sreenivasulu, 2010). Similar studies have synthesized piperidine containing pyrimidin-2-yl isoindoline-1,3-diones, also indicating their potential for antibacterial use (Merugu, Ramesh, & Sreenivasulu, 2010).

Synthesis and Antimicrobial Activity

Compounds synthesized from pyridines, pyrimidinones, and oxazinones have been evaluated as antimicrobial agents, suggesting a broad application in fighting bacterial and fungal infections (Hossan et al., 2012).

Antitumor/Anticancer Activity

Novel O-Mannich bases of dihydropyrimidine-2(1H)-ones have been synthesized and evaluated for their in vitro and in vivo antitumor and anticancer activities, showing promising results in this domain (Venkateshwarlu et al., 2014).

Enzymatic Interactions and Drug Metabolism

Studies on the metabolism of prasugrel, an antiplatelet agent, involve compounds structurally related to "2-Cyclopropyl-1-(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone," focusing on interactions with cytochrome P450 enzymes. This research helps to understand the drug's metabolism and its potential interactions within biological systems (Rehmel et al., 2006).

properties

IUPAC Name

2-cyclopropyl-1-[3-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O2/c1-11-8-15(18-12(2)17-11)21-14-4-3-7-19(10-14)16(20)9-13-5-6-13/h8,13-14H,3-7,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAOOVBQPIALKRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)OC2CCCN(C2)C(=O)CC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclopropyl-1-(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone

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